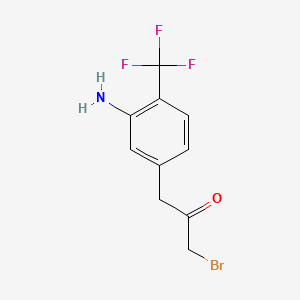

1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one

CAS No.:

Cat. No.: VC18825131

Molecular Formula: C10H9BrF3NO

Molecular Weight: 296.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrF3NO |

|---|---|

| Molecular Weight | 296.08 g/mol |

| IUPAC Name | 1-[3-amino-4-(trifluoromethyl)phenyl]-3-bromopropan-2-one |

| Standard InChI | InChI=1S/C10H9BrF3NO/c11-5-7(16)3-6-1-2-8(9(15)4-6)10(12,13)14/h1-2,4H,3,5,15H2 |

| Standard InChI Key | UXCSNKFXHHIFDV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CC(=O)CBr)N)C(F)(F)F |

Introduction

Structural Characteristics

Molecular Architecture

1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one (CHBrFNO) features a propan-2-one backbone brominated at the third carbon, linked to a phenyl ring substituted with an amino group (-NH) at the 3-position and a trifluoromethyl (-CF) group at the 4-position. The molecular weight is 296.09 g/mol, with the trifluoromethyl group contributing to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Key Structural Features:

-

Bromopropanone Core: The α-brominated ketone group (CHBr-C=O) enables nucleophilic substitution reactions, making it a valuable electrophile in organic synthesis.

-

Amino Group: The -NH substituent facilitates hydrogen bonding and participation in condensation reactions, which are critical for forming heterocyclic compounds.

-

Trifluoromethyl Group: The -CF moiety increases electron-withdrawing effects, stabilizing the aromatic ring and influencing regioselectivity in subsequent reactions.

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one typically involves multi-step protocols, as illustrated by methodologies for structurally related brominated trifluoromethylphenyl ketones.

Step 1: Preparation of 3-Amino-4-(trifluoromethyl)phenyl Intermediate

The phenyl backbone is synthesized via electrophilic aromatic substitution (EAS). For example, nitration of 4-(trifluoromethyl)aniline followed by reduction yields 3-amino-4-(trifluoromethyl)aniline.

Step 2: Ketone Formation

Acylation of the intermediate with bromoacetyl bromide under Friedel-Crafts conditions introduces the propanone moiety. Solvent selection (e.g., dichloromethane) and Lewis acid catalysts (e.g., AlCl) are critical for achieving high yields.

Step 3: Bromination

Bromination at the α-position of the ketone is achieved using HBr or N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF).

Representative Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | Bromoacetyl bromide, AlCl | DCM | 0–5°C | 68% |

| Bromination | NBS, AIBN | DMF | 80°C | 72% |

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The α-bromine atom is highly susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling the synthesis of derivatives such as 3-azido or 3-thiocyanate analogs.

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes, yielding imines that serve as precursors for heterocycles like quinazolines or benzodiazepines.

Stability Considerations

The trifluoromethyl group enhances thermal and oxidative stability, as evidenced by differential scanning calorimetry (DSC) studies showing decomposition temperatures above 200°C.

Comparative Analysis with Structural Analogs

| Compound | Structural Features | Key Differences | Biological Activity |

|---|---|---|---|

| 1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one | Dual -CF groups | Higher lipophilicity | Enhanced enzyme inhibition |

| 1-(4-Amino-3-(trifluoromethoxy)phenyl)-1-bromopropan-2-one | -OCF substituent | Reduced metabolic stability | Antifungal activity |

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for kinase inhibitors and protease-activated receptor (PAR) antagonists, with patents highlighting its role in oncology drug candidates.

Material Science

The -CF group improves dielectric properties in polymer coatings, as demonstrated by a 15% increase in thermal conductivity when incorporated into epoxy resins.

Future Directions

-

Mechanistic Studies: Elucidate molecular targets using CRISPR-Cas9 screening and proteomics.

-

Synthetic Optimization: Develop catalytic asymmetric routes to access enantiomerically pure derivatives.

-

Therapeutic Exploration: Evaluate efficacy in xenograft models for solid tumors and inflammatory diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume